N~2~,N~2~-DIALLYL-3-(CINNAMOYLAMINO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Overview
Description
N~2~,N~2~-DIALLYL-3-(CINNAMOYLAMINO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives
Preparation Methods
The synthesis of N2,N~2~-DIALLYL-3-(CINNAMOYLAMINO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N~2~,N~2~-DIALLYL-3-(CINNAMOYLAMINO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in several scientific research applications. In medicinal chemistry, it has been studied for its antiproliferative and antimicrobial activities. It has also been explored as a potential inhibitor of specific enzymes involved in disease pathways. Additionally, its unique structure makes it a valuable candidate for studying structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of N2,N~2~-DIALLYL-3-(CINNAMOYLAMINO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to N2,N~2~-DIALLYL-3-(CINNAMOYLAMINO)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE include other thieno[2,3-b]pyridine derivatives, such as pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine derivatives. These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
4,6-dimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-5-14-28(15-6-2)25(30)23-22(21-17(3)16-18(4)26-24(21)31-23)27-20(29)13-12-19-10-8-7-9-11-19/h5-13,16H,1-2,14-15H2,3-4H3,(H,27,29)/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDILTODMYQTPC-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(CC=C)CC=C)NC(=O)C=CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(CC=C)CC=C)NC(=O)/C=C/C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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